molecular formula C14H17N5O2 B11040006 1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11040006
M. Wt: 287.32 g/mol
InChI Key: ACAWXHXLLZRHOV-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrimidines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms.
  • Specifically, this compound features a tetrahydropyrimido[4,5-d]pyrimidine core, which is fused with a pyridine ring. The methyl groups at positions 1 and 3 add further complexity.
  • Its chemical formula is C11H12N4O , and its molecular weight is approximately 228.24 g/mol .
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach starts with the cyclization of a suitable precursor. For instance:
      • Step 1 : Start with a pyridine derivative (e.g., 3-pyridinemethanol).
      • Step 2 : React the pyridine derivative with an appropriate urea derivative (e.g., dimethylurea) under specific conditions to form the tetrahydropyrimido[4,5-d]pyrimidine scaffold.
      • Step 3 : Introduce the methyl groups at positions 1 and 3 using suitable reagents.
    • Industrial Production : While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
  • Chemical Reactions Analysis

    • Reactivity : This compound can undergo various reactions due to its functional groups.
    • Common Reagents and Conditions :
      • Oxidation : Oxidation of the pyridine moiety can yield N-oxide derivatives.
      • Reduction : Reduction of the pyrimidine ring can lead to dihydro derivatives.
      • Substitution : Substitution reactions at the pyridine nitrogen or other positions are possible.
    • Major Products : The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    • Medicine : Researchers have explored its potential as a CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 inhibition is relevant in cancer treatment, as it selectively targets tumor cells.
    • Biological Studies : Its cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) has been investigated.
    • Industry : While not widely used industrially, its potential as a pharmacologically active compound warrants further exploration.
  • Mechanism of Action

    • CDK2 Inhibition : The compound inhibits CDK2, a key regulator of cell cycle progression. By disrupting CDK2 activity, it interferes with cell division and proliferation.
    • Cell Cycle Alteration : It induces alterations in cell cycle progression, leading to cell growth inhibition.
    • Apoptosis Induction : Within specific cell lines, it triggers apoptosis (programmed cell death).
  • Comparison with Similar Compounds

    • Uniqueness : Its fused pyrimido[4,5-d]pyrimidine and pyridine structure sets it apart.
    • Similar Compounds : While not identical, related compounds include other pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines).

    Properties

    Molecular Formula

    C14H17N5O2

    Molecular Weight

    287.32 g/mol

    IUPAC Name

    1,3-dimethyl-6-(pyridin-3-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

    InChI

    InChI=1S/C14H17N5O2/c1-17-12-11(13(20)18(2)14(17)21)8-19(9-16-12)7-10-4-3-5-15-6-10/h3-6,16H,7-9H2,1-2H3

    InChI Key

    ACAWXHXLLZRHOV-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(CN(CN2)CC3=CN=CC=C3)C(=O)N(C1=O)C

    Origin of Product

    United States

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